N-2-adamantyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a synthetic compound designed as a potential cannabinoid receptor antagonist. It belongs to a class of compounds known as aminoalkylindoles, which are structurally related to the endocannabinoid anandamide. It plays a crucial role in research investigating the effects of cannabinoid receptor antagonism, particularly at the CB1 receptor.
The synthesis of N-2-adamantyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, codenamed NESS 0327, has been described in detail. The process involves multiple steps starting with the creation of (Z,E)-5-(3-Chlorophenyl)-pent-4-enoic acid (3) and continuing through various reactions like catalytic hydrogenation, acyl chloride formation, Friedel-Crafts acylation, and esterification. The final product, NESS 0327, is achieved after a series of reactions involving hydrazine hydrate, acetic acid, and piperidine.
N-2-adamantyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (NESS 0327) acts as a competitive antagonist at the cannabinoid CB1 receptor. It binds to the receptor, preventing the binding of endogenous cannabinoids like anandamide and synthetic agonists like WIN 55,212-2. This antagonism blocks the downstream signaling pathways associated with CB1 receptor activation, resulting in the inhibition of various physiological and behavioral effects typically produced by CB1 agonists.
N-2-adamantyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (NESS 0327) has been primarily utilized in scientific research as a pharmacological tool to investigate the function and therapeutic potential of the cannabinoid CB1 receptor. Its high selectivity for the CB1 receptor over the CB2 receptor makes it a valuable tool in discriminating between the effects mediated by these two receptor subtypes. Research has shown its ability to antagonize the effects of CB1 agonists in vitro and in vivo. For example, NESS 0327 has been shown to antagonize the inhibitory effects of the CB1 agonist WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations. It has also been shown to antagonize the antinociceptive effect produced by WIN 55,212-2 in both tail-flick and hot-plate tests in mice.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9